molecular formula C3HCl5 B1630593 Pentachlorocyclopropane CAS No. 6262-51-7

Pentachlorocyclopropane

Cat. No. B1630593
CAS RN: 6262-51-7
M. Wt: 214.3 g/mol
InChI Key: IACJMSLMMMSESC-UHFFFAOYSA-N
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Description

Pentachlorocyclopropane is a chlorinated cyclopropane with the chemical formula C3HCl5 . It is a colourless liquid with a faint minty odour . It is thermally unstable above 100 °C; decomposition gives 1,1,3,3,3-pentachloropropene by isomerisation .


Synthesis Analysis

Pentachlorocyclopropane can be obtained by the addition of dichlorocarbene into trichloroethylene in the presence of a base .


Molecular Structure Analysis

The molecular formula of Pentachlorocyclopropane is C3HCl5 . The molecular weight is 214.3 g/mol . The IUPAC name is 1,1,2,2,3-pentachlorocyclopropane .


Chemical Reactions Analysis

Pentachlorocyclopropane itself gives tetrachlorocyclopropene when reacted with a base such as potassium hydroxide by means of dehydrohalogenation .


Physical And Chemical Properties Analysis

Pentachlorocyclopropane has a molar mass of 214.29 g·mol −1 . It appears as a colourless liquid with a mild, minty odor . The density is 1.668 g/cm 3 , and it has a boiling point of 56 °C . The refractive index (nD) is 1.51 .

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

Pentachlorocyclopropane is used in the preparation of sulfur and nitrogen heterocyclic ring substituted cyclopropane compounds, which are applied in OLEDs. These compounds exhibit excellent hole transport properties and stability, making them valuable for this application .

Chemical Synthesis

The compound can be obtained by adding dichlorocarbene to trichloroethylene in the presence of a base. It also gives tetrachlorocyclopropene when reacted with a base such as potassium hydroxide through dehydrohalogenation .

Safety and Hazards

Pentachlorocyclopropane is a poison by ingestion and moderately toxic by skin contact route . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . When heated to decomposition, it emits toxic vapors of Cl .

properties

IUPAC Name

1,1,2,2,3-pentachlorocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl5/c4-1-2(5,6)3(1,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACJMSLMMMSESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1(Cl)Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073366
Record name Cyclopropane, pentachloro-
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Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Pentachlorocyclopropane
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Product Name

Pentachlorocyclopropane

CAS RN

6262-51-7
Record name 1,1,2,2,3-Pentachlorocyclopropane
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Record name Cyclopropane, pentachloro-
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Record name PENTACHLOROCYCLOPROPANE
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Record name Cyclopropane, pentachloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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